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molecular formula C23H35N7O6S B8459186 N-[3-Carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl]-2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridine-3-carboxamide CAS No. 334828-19-2

N-[3-Carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl]-2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridine-3-carboxamide

Cat. No. B8459186
M. Wt: 537.6 g/mol
InChI Key: FCVTUHVLKGWQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06420557B1

Procedure details

2-ethoxy-5-(4-ethyl-1-piperazinylsulfonyl)nicotinic acid (27.5 g, 0.08 Mol) was suspended in ethyl acetate (0.193 L) and 1,1-carbonyidimidazole (13.3 g, 0.082 Mol) was added at room temperature. The reaction mixture was heated at 45° C. for 15 minutes and then the reaction was stirred for a further 60 minutes at reflux. After cooling to ambient temperature 4-amino-5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxamide (16.5 g, 0.078 Mol) was added to the cooled mixture, and the reaction stirred for a further 17 hours under reflux. The solution was cooled and water (0.07 L) and ethyl acetate (0.17 L) added. The slurry was warmed to 40° C. and the organic separated. The organic was concentrated to by evaporating 0.23 L solvent. The slurry was cooled, granulated at 0-−10° C. filtered and the filter cake was washed with 90% water/10% ethyl acetate, (2 mL/g) to afford N-[3-carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl}-2-ethoxy-5-(4-ethyl-1-piperazinyl sulfonyl)nicotinamide as an off white crystalline solid, 38.7 g, 89%. m.p.=159-161° C.
Quantity
27.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyidimidazole
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.07 L
Type
reactant
Reaction Step Four
Quantity
0.17 L
Type
solvent
Reaction Step Four
Quantity
0.193 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:12]=[CH:11][C:10]([S:13]([N:16]2[CH2:21][CH2:20][N:19]([CH2:22][CH3:23])[CH2:18][CH2:17]2)(=[O:15])=[O:14])=[CH:9][C:5]=1[C:6]([OH:8])=O)[CH3:2].[NH2:24][C:25]1[C:26]([C:36]([NH2:38])=[O:37])=[N:27][N:28]([CH2:32][CH2:33][O:34][CH3:35])[C:29]=1[CH2:30][CH3:31].O>C(OCC)(=O)C>[C:36]([C:26]1[C:25]([NH:24][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([S:13]([N:16]3[CH2:17][CH2:18][N:19]([CH2:22][CH3:23])[CH2:20][CH2:21]3)(=[O:14])=[O:15])[CH:11]=[N:12][C:4]=2[O:3][CH2:1][CH3:2])=[C:29]([CH2:30][CH3:31])[N:28]([CH2:32][CH2:33][O:34][CH3:35])[N:27]=1)(=[O:37])[NH2:38]

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)O)C=C(C=N1)S(=O)(=O)N1CCN(CC1)CC
Step Two
Name
1,1-carbonyidimidazole
Quantity
13.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
16.5 g
Type
reactant
Smiles
NC=1C(=NN(C1CC)CCOC)C(=O)N
Step Four
Name
Quantity
0.07 L
Type
reactant
Smiles
O
Name
Quantity
0.17 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0.193 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for a further 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
was added to the cooled mixture
STIRRING
Type
STIRRING
Details
the reaction stirred for a further 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was warmed to 40° C.
CONCENTRATION
Type
CONCENTRATION
Details
The organic was concentrated
CUSTOM
Type
CUSTOM
Details
to by evaporating 0.23 L solvent
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled
CUSTOM
Type
CUSTOM
Details
granulated at 0-−10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with 90% water/10% ethyl acetate, (2 mL/g)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(N)(=O)C1=NN(C(=C1NC(C1=C(N=CC(=C1)S(=O)(=O)N1CCN(CC1)CC)OCC)=O)CC)CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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